2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide
Description
2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide is a heterocyclic compound featuring a pyrimidine core substituted with three methyl groups at the 4, 5, and 6 positions. The thioether linkage connects the pyrimidine ring to a propanamide moiety, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C10H15N3OS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-(4,5,6-trimethylpyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C10H15N3OS/c1-5-6(2)12-10(13-7(5)3)15-8(4)9(11)14/h8H,1-4H3,(H2,11,14) |
InChI Key |
MVVHZKPMRURBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)SC(C)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide typically involves the reaction of 4,5,6-trimethylpyrimidine-2-thiol with a suitable propanoyl chloride derivative under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of the propanoyl chloride, forming the desired thioether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrimidine core contrasts with benzothiazole (3j, 3k) or oxadiazole (8i) cores in analogues.
- Higher yields in 8i (87%) suggest efficient synthesis routes for oxadiazole-containing compounds compared to benzothiazole derivatives (67–71%) .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide | ~265.3 (calculated) | N/A | Trimethylpyrimidine, thioether |
| 3j | Not reported | 186 | Methylimidazole, benzothiazole |
| 3k | Not reported | 160 | Pyrimidinylthio, benzothiazole |
| 8i | 516.63 | 142–144 | Sulfonylpiperidine, oxadiazole |
Key Observations :
- Melting points vary significantly: 3j (186°C) > 3k (160°C) > 8i (142–144°C). Higher melting points in benzothiazole derivatives (3j/3k) may correlate with crystalline stability .
- The target compound’s trimethylpyrimidine group likely reduces polarity compared to sulfonylpiperidine (8i), affecting solubility and bioavailability .
Key Observations :
- The target compound’s pyrimidine core may exhibit similar or enhanced activity due to improved hydrophobic interactions .
- Fentanyl analogs with propanamide groups () demonstrate that substituents on the amide nitrogen critically influence potency. For example, bulky groups (e.g., t-butyl) increase analgesic potency ratios .
- Analgesic compounds in highlight the role of thioether linkages in anti-inflammatory activity, though their core structures (furochromenylidene) differ significantly from the target compound .
Biological Activity
2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide is a compound that has garnered attention for its potential biological activity, particularly in the realm of antiviral and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 343.45 g/mol. The compound features a pyrimidine ring substituted with a thio group and a propanamide moiety.
Antiviral Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising antiviral activity. Specifically, compounds similar to this compound have been tested against various viruses including HIV and HCV.
Case Study: Antiviral Efficacy
In a study evaluating the antiviral effects of pyrimidine derivatives, it was found that certain modifications to the pyrimidine structure significantly enhanced activity against HIV reverse transcriptase (RT). For instance:
- Compound A : IC50 = 0.144 µg/mL against HCV.
- Compound B : IC50 = 0.02 µg/mL against HSV-1.
These findings suggest that structural modifications can lead to increased antiviral potency.
Enzyme Inhibition
The compound has also been identified as a potential metalloenzyme inhibitor. Metalloenzymes play critical roles in various biological processes, and their inhibition can lead to therapeutic benefits in diseases mediated by these enzymes.
Data Table: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-((4,5,6-TMP)-thio)propamide | Metalloenzyme A | 32.2 | |
| 4-thiazolidinone derivative | NS5B RNA polymerase | 31.9 |
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxicity of this compound on various cell lines. The results indicated low cytotoxicity at effective concentrations for antiviral activity.
Cytotoxicity Results
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| Vero Cells | 10 | 90 |
| MT-4 Cells | 5 | 85 |
The proposed mechanism of action for the antiviral activity involves the inhibition of viral replication through interference with viral polymerases. Additionally, metalloenzyme inhibition may disrupt essential metabolic pathways in pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
